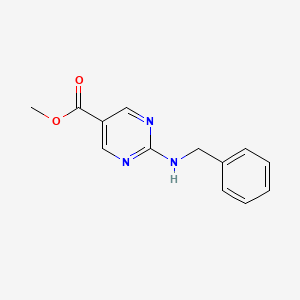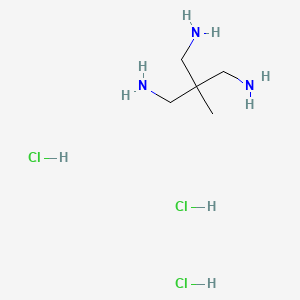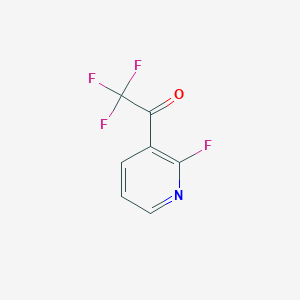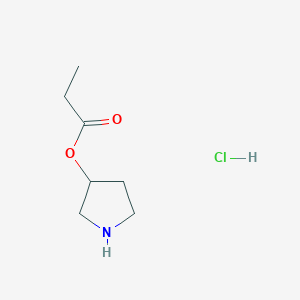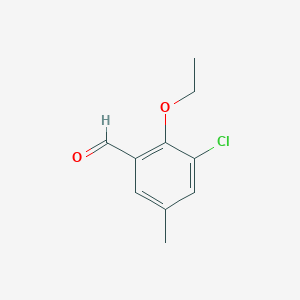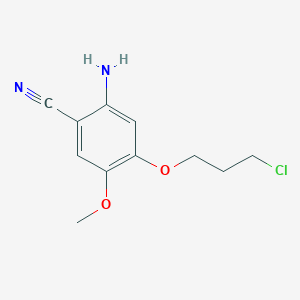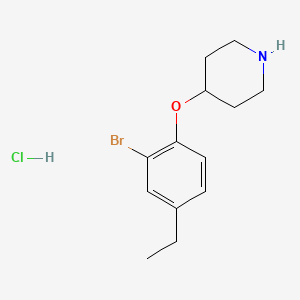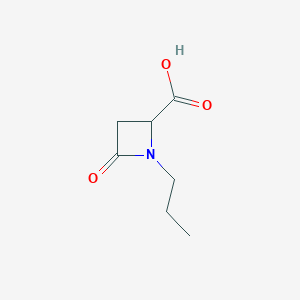
(4-Bromo-2-chlorophenyl)(piperidin-1-yl)methanone
Descripción general
Descripción
“(4-Bromo-2-chlorophenyl)(piperidin-1-yl)methanone” is a chemical compound that has been studied for its potential antimalarial properties . It is a solid substance and is highly soluble in water and other polar solvents .
Physical And Chemical Properties Analysis
“(4-Bromo-2-chlorophenyl)(piperidin-1-yl)methanone” is a solid substance . It is highly soluble in water and other polar solvents . The molecular weight of the compound is 268.15 .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Structure
- Synthesis Techniques : The compound has been synthesized using starting materials like piperidine-4-carboxylic acid and ethyl carbonochloridate through processes including amidation, Friedel-Crafts acylation, and hydration. These techniques afford a reasonable overall yield and are notable for using easily available materials (Zheng, 2010).
- Crystal Structure Analysis : Studies on similar compounds have revealed intricate crystal structures, including dihedral angles and hydrogen bonding patterns. For instance, a study on a related compound showed specific dihedral angles between benzene and piperidine rings and the formation of chains extending along the crystal axis due to intermolecular hydrogen bonds (Revathi et al., 2015).
Biological and Pharmacological Activities
- Neuroprotective Properties : Certain aryloxyethylamine derivatives, structurally similar to (4-Bromo-2-chlorophenyl)(piperidin-1-yl)methanone, have demonstrated potential neuroprotective effects. These compounds have shown significant protection against glutamate-induced cell death and have promising implications in anti-ischemic stroke agent development (Zhong et al., 2020).
- Antitubercular and Anticancer Activities : Piperidin-1-yl methanone derivatives have been explored for their potential in treating tuberculosis and cancer. Certain compounds in this class have shown promising activity against tuberculosis strains and cancer cell lines, indicating a potential avenue for developing new therapeutic agents (Mallikarjuna et al., 2014).
Structural and Molecular Studies
- X-Ray Diffraction Studies : Detailed structural characterization of similar compounds has been conducted using single crystal X-ray diffraction. These studies provide insights into molecular conformations, intermolecular interactions, and the overall geometry of such compounds, which is crucial for understanding their chemical behavior and potential applications (Karthik et al., 2021).
Propiedades
IUPAC Name |
(4-bromo-2-chlorophenyl)-piperidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrClNO/c13-9-4-5-10(11(14)8-9)12(16)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYAAUGIZMSWNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=C(C=C(C=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675360 | |
| Record name | (4-Bromo-2-chlorophenyl)(piperidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromo-2-chlorophenyl)(piperidin-1-yl)methanone | |
CAS RN |
1187385-58-5 | |
| Record name | (4-Bromo-2-chlorophenyl)-1-piperidinylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187385-58-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Bromo-2-chlorophenyl)(piperidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



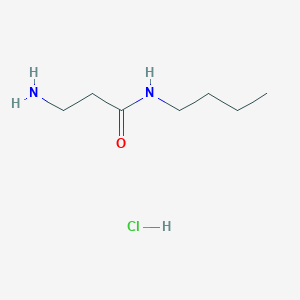

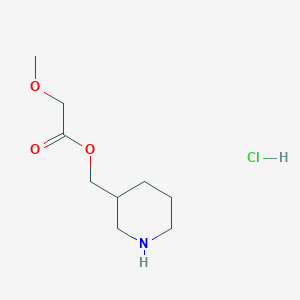
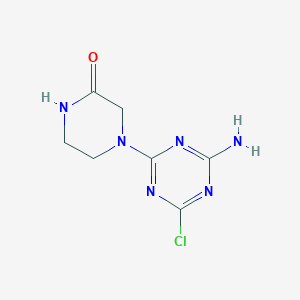
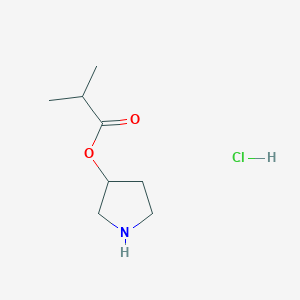
![3-[(3-Bromobenzyl)oxy]piperidine hydrochloride](/img/structure/B1440749.png)
